1,2-O-Cyclohexylidene-myo-inositol

Übersicht

Beschreibung

1,2-O-Cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs in biomedicine . It’s an important intermediate formed during the syntheses of certain myo-inositol derivatives . It’s also used in the research of lithium-induced nephrogenic diabetes insipidus .

Synthesis Analysis

1,2-O-Cyclohexylidene-myo-inositol is synthesized from myo-inositol by reacting it with 1,1-dimethoxycyclohexane in the presence of p-toluenesulfonic acid . It’s an intermediate formed during the syntheses of myo-inositol phosphate derivatives .Molecular Structure Analysis

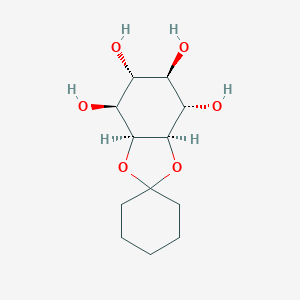

The crystal structure of 1,2-O-cyclohexylidene-myo-inositol dihydrate, C12H20O6·2H2O, demonstrates the participation of water molecules and hydroxy groups in the formation of several intermolecular O-H…O interactions . The title myo-inositol derivative crystallizes with two water molecules in the asymmetric unit in the space group C2/c, with Z = 8 .Chemical Reactions Analysis

1,2-O-Cyclohexylidene-myo-inositol is an important intermediate in the synthesis of various naturally occurring myo-inositol phosphate derivatives . Enzyme-catalyzed regio- and enantioselective esterification of racemic 1,2:5,6-di-O-cyclohexylidene- and 1,2:3,4-di-O-cyclohexylidene-myo-inositol proceeded exclusively in organic solvent to give optically pure materials and selectively protected products in gram scale .Physical And Chemical Properties Analysis

The water molecules in the structure of 1,2-O-cyclohexylidene-myo-inositol facilitate the formation of an extensive O-H…O hydrogen-bonding network that assists in the formation of a dense crystal packing . The theoretical and experimental structures were found to be very similar, with only slight deviations .Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

Scientific Field

Summary of Application

1,2-O-Cyclohexylidene-myo-inositol is used in the p-Toluenesulfonylation process . This process involves the reaction of 1,2-O-cyclohexylidene-myo-inositol with p-toluenesulfonyl chloride to produce various O-p-toluenesulfonyl derivatives of myo-inositol .

Methods of Application

The p-Toluenesulfonylation of 1,2-O-cyclohexylidene-myo-inositol involves the reaction of the compound with p-toluenesulfonyl chloride. The reaction affords one mono, three di, three tri, and one tetra O-p-toluenesulfonyl derivatives of myo-inositol .

Results or Outcomes

The structures of the resulting derivatives have been established by way of their proton magnetic resonance (PMR) spectra and the reaction sequences .

Application in the Synthesis of Blocked Inositols

Summary of Application

1,2-O-Cyclohexylidene-myo-inositol is used in the isopropylidenation process to prepare unaccessible blocked inositols .

Methods of Application

The isopropylidenation of 1,2-O-cyclohexylidene-myo-inositol and its 3-O-tosyl- and 3-O-benzoyl derivatives with 2,2-dimethoxypropane in N,N-dimethylformamide in the presence of an acid catalyst gives the corresponding 4,5- and 5,6-O-isopropylidene derivatives .

Results or Outcomes

Several unaccessible blocked inositols were prepared by displacement reaction of the protected sulfonyl derivatives with sodium benzoate .

Application in Biomedicine

Scientific Field

Summary of Application

1,2-O-Cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs .

Methods of Application

The specific methods of application in biomedicine are not detailed in the source .

Results or Outcomes

The outcomes of this application are also not detailed in the source .

Application in Crystallography

Scientific Field

Summary of Application

1,2-O-Cyclohexylidene-myo-inositol is used in the study of water-mediated intermolecular interactions .

Methods of Application

The crystal structure of the dihydrate of 1,2-O-Cyclohexylidene-myo-inositol is studied to demonstrate the participation of water molecules and hydroxy groups in the formation of several intermolecular O—H O interactions .

Results or Outcomes

The outcomes of this application are not detailed in the source .

Zukünftige Richtungen

1,2-O-Cyclohexylidene-myo-inositol is a key intermediate for the synthesis of various myo-inositol derivatives, which have received much attention due to their important biological activities . Future research may focus on its potential uses in the treatment of conditions like diabetes and cancer , as well as its role in the synthesis of new myo-inositol derivatives .

Eigenschaften

IUPAC Name |

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONKKMMJCQOLI-ZBJKAAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Cyclohexylidene-myo-inositol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)